molecular formula C20H21N3O B286949 1-(2-ethylphenyl)-5-methyl-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide

1-(2-ethylphenyl)-5-methyl-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide

Cat. No. B286949
M. Wt: 319.4 g/mol
InChI Key: NBANBIBAEJMGRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-ethylphenyl)-5-methyl-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide, also known as EMPC or 1-EMPC, is a chemical compound that has gained significant attention in scientific research due to its unique chemical structure and potential therapeutic properties. This compound belongs to the class of pyrazole derivatives and has been studied extensively for its biological activities and mechanism of action.

Mechanism of Action

The mechanism of action of 1-(2-ethylphenyl)-5-methyl-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide involves the inhibition of various enzymes and signaling pathways involved in inflammation, cancer, and neurodegeneration. 1-(2-ethylphenyl)-5-methyl-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. Additionally, 1-(2-ethylphenyl)-5-methyl-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. Furthermore, 1-(2-ethylphenyl)-5-methyl-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide has been shown to modulate the activity of various neurotransmitters and receptors in the brain, leading to its neuroprotective effects.
Biochemical and physiological effects
1-(2-ethylphenyl)-5-methyl-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide has been found to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities. 1-(2-ethylphenyl)-5-methyl-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), and inhibit the proliferation and migration of cancer cells. Furthermore, 1-(2-ethylphenyl)-5-methyl-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide has been found to reduce oxidative stress and inflammation in the brain, leading to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

1-(2-ethylphenyl)-5-methyl-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide has several advantages for lab experiments, including its high purity and stability, making it suitable for in vitro and in vivo studies. However, 1-(2-ethylphenyl)-5-methyl-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide has some limitations, including its low solubility in water, which can affect its bioavailability and pharmacokinetics. Additionally, 1-(2-ethylphenyl)-5-methyl-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide has not been extensively studied in clinical trials, limiting its potential therapeutic applications.

Future Directions

Several future directions for the research of 1-(2-ethylphenyl)-5-methyl-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide can be identified. Firstly, further studies are needed to elucidate the exact mechanism of action of 1-(2-ethylphenyl)-5-methyl-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide in various diseases, including cancer, inflammation, and neurodegenerative disorders. Secondly, the development of new formulations and delivery methods for 1-(2-ethylphenyl)-5-methyl-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide could improve its bioavailability and pharmacokinetics, making it a more effective therapeutic agent. Finally, clinical trials are needed to evaluate the safety and efficacy of 1-(2-ethylphenyl)-5-methyl-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide in humans, paving the way for its potential use in clinical settings.
Conclusion
In conclusion, 1-(2-ethylphenyl)-5-methyl-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide, or 1-(2-ethylphenyl)-5-methyl-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. The synthesis method of 1-(2-ethylphenyl)-5-methyl-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide has been optimized to increase the yield and purity of the compound, making it suitable for scientific research. 1-(2-ethylphenyl)-5-methyl-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide has been studied for its anti-inflammatory, anti-cancer, and neuroprotective activities, and its mechanism of action involves the inhibition of various enzymes and signaling pathways. Although 1-(2-ethylphenyl)-5-methyl-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide has some limitations, further research is needed to explore its potential therapeutic applications and improve its bioavailability and pharmacokinetics.

Synthesis Methods

The synthesis of 1-(2-ethylphenyl)-5-methyl-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide involves the reaction of 2-ethylphenylhydrazine and 4-methylphenylhydrazine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The resulting product is then treated with 4-chloro-3-nitrobenzoic acid to obtain 1-(2-ethylphenyl)-5-methyl-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide. The synthesis method of 1-(2-ethylphenyl)-5-methyl-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide has been optimized to increase the yield and purity of the compound, making it suitable for scientific research.

Scientific Research Applications

1-(2-ethylphenyl)-5-methyl-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide has been studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that 1-(2-ethylphenyl)-5-methyl-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide exhibits anti-inflammatory and anti-cancer activities by inhibiting the production of inflammatory cytokines and inducing apoptosis in cancer cells. Furthermore, 1-(2-ethylphenyl)-5-methyl-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

Molecular Formula

C20H21N3O

Molecular Weight

319.4 g/mol

IUPAC Name

1-(2-ethylphenyl)-5-methyl-N-(4-methylphenyl)pyrazole-4-carboxamide

InChI

InChI=1S/C20H21N3O/c1-4-16-7-5-6-8-19(16)23-15(3)18(13-21-23)20(24)22-17-11-9-14(2)10-12-17/h5-13H,4H2,1-3H3,(H,22,24)

InChI Key

NBANBIBAEJMGRC-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1N2C(=C(C=N2)C(=O)NC3=CC=C(C=C3)C)C

Canonical SMILES

CCC1=CC=CC=C1N2C(=C(C=N2)C(=O)NC3=CC=C(C=C3)C)C

Origin of Product

United States

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